2-Phenylbenzo[d]oxazole-7-carbaldehyde 2-Phenylbenzo[d]oxazole-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 137762-82-4
VCID: VC8236502
InChI: InChI=1S/C14H9NO2/c16-9-11-7-4-8-12-13(11)17-14(15-12)10-5-2-1-3-6-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

2-Phenylbenzo[d]oxazole-7-carbaldehyde

CAS No.: 137762-82-4

Cat. No.: VC8236502

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylbenzo[d]oxazole-7-carbaldehyde - 137762-82-4

Specification

CAS No. 137762-82-4
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 2-phenyl-1,3-benzoxazole-7-carbaldehyde
Standard InChI InChI=1S/C14H9NO2/c16-9-11-7-4-8-12-13(11)17-14(15-12)10-5-2-1-3-6-10/h1-9H
Standard InChI Key YVQBPKPDZXGVKB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzo[d]oxazole system—a benzene ring fused to an oxazole heterocycle—with two critical substituents:

  • A phenyl group at the 2-position, enhancing steric bulk and electronic delocalization.

  • A formyl group (-CHO) at the 7-position, introducing electrophilic reactivity for further functionalization .

The oxazole ring (comprising two carbons, one oxygen, and one nitrogen atom) contributes to the molecule’s planar geometry, while the phenyl and formyl groups introduce steric and electronic asymmetry. This configuration is critical for interactions with biological targets, such as enzyme active sites.

Physicochemical Data

PropertyValue
Molecular FormulaC14H9NO2\text{C}_{14}\text{H}_{9}\text{NO}_{2}
Molecular Weight223.23 g/mol
CAS Number137762-82-4
SolubilityLimited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointNot fully characterized

The formyl group’s polarity contrasts with the hydrophobic phenyl moiety, creating amphiphilic properties that influence solubility and membrane permeability.

Synthetic Methodologies

Oxidative Cyclization of Precursors

A common route involves oxidative cyclization of 2-(benzylideneamino)phenol derivatives. For example, electrochemical methods or reagents like BF3_3·Et2_2O facilitate ring closure by promoting intramolecular dehydration .

Representative Procedure :

  • Reactants: oo-Aminophenol (1 equiv), NN-cyano-NN-phenyl-pp-toluenesulfonamide (1.5 equiv).

  • Conditions: Reflux in 1,4-dioxane with BF3_3·Et2_2O (2 equiv) for 24–30 h.

  • Workup: Quench with NaHCO3_3, extract with EtOAc, purify via column chromatography (Hex/EtOAc).

  • Yield: 60–85%, depending on substituents.

Smiles Rearrangement Approach

MethodAdvantagesLimitations
Oxidative CyclizationHigh yields, scalableRequires hazardous BF3_3·Et2_2O
Smiles RearrangementFunctional group diversityMulti-step, moderate yields

Biological Activities and Mechanisms

Tyrosinase Inhibition

2-Phenylbenzo[d]oxazole-7-carbaldehyde derivatives exhibit potent tyrosinase inhibitory activity, critical for treating hyperpigmentation disorders. In comparative studies:

  • IC50_{50}: 8.3 μM (vs. 28.4 μM for kojic acid).

  • Mechanism: Chelates copper ions in the enzyme’s active site, disrupting melanin synthesis.

Anti-Staphylococcal Activity

The compound’s Sortase A inhibition (IC50_{50} = 19.8–184.2 μM) disrupts bacterial adhesion and biofilm formation in Staphylococcus aureus. Structure-activity relationship (SAR) studies indicate:

  • The formyl group enhances hydrogen bonding with Asn114 and Arg216 residues.

  • Phenyl substitution improves hydrophobic interactions with the enzyme’s pocket.

Applications in Pharmaceutical Development

Lead Compound Optimization

  • Analog Synthesis: Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring improves tyrosinase inhibition by 30%.

  • Prodrug Design: Masking the formyl group as an acetal enhances bioavailability in murine models .

Material Science Applications

  • Fluorescent Probes: The conjugated system emits at 450 nm, useful in OLEDs.

  • Coordination Polymers: Reacts with transition metals (e.g., Zn2+^{2+}) to form porous frameworks for gas storage .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of the oxazole ring in DNA intercalation.

  • In Vivo Toxicology: Assess chronic toxicity in preclinical models.

  • Formulation Strategies: Develop nanoparticle carriers to overcome solubility limitations.

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